molecular formula C22H21N3O B15196816 N6-Benzyl-N11-ethyl-7-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one CAS No. 133626-66-1

N6-Benzyl-N11-ethyl-7-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one

Cat. No.: B15196816
CAS No.: 133626-66-1
M. Wt: 343.4 g/mol
InChI Key: NVUGXFSBZUEHKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N6-Benzyl-N11-ethyl-7-methyl-6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one is a polycyclic heterocyclic compound featuring a pyrido[2,3-b][1,5]benzodiazepin-5-one core. This structure incorporates a pyridine ring fused with a benzodiazepine moiety, substituted at the N6 position with a benzyl group, the N11 position with an ethyl group, and the 7-position with a methyl group. Such substitutions are critical for modulating its physicochemical and pharmacological properties, including solubility, bioavailability, and receptor binding .

Properties

CAS No.

133626-66-1

Molecular Formula

C22H21N3O

Molecular Weight

343.4 g/mol

IUPAC Name

6-benzyl-11-ethyl-7-methylpyrido[3,2-c][1,5]benzodiazepin-5-one

InChI

InChI=1S/C22H21N3O/c1-3-24-19-13-7-9-16(2)20(19)25(15-17-10-5-4-6-11-17)22(26)18-12-8-14-23-21(18)24/h4-14H,3,15H2,1-2H3

InChI Key

NVUGXFSBZUEHKT-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC(=C2N(C(=O)C3=C1N=CC=C3)CC4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-Benzyl-N11-ethyl-7-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one typically involves multi-step organic reactions. One common method involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The reaction is carried out in the presence of a base such as sodium methoxide (MeONa) in butanol (BuOH) to form the desired pyridodiazepine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N6-Benzyl-N11-ethyl-7-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated solvents, strong bases like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-chloroperbenzoic acid can yield nitro derivatives, while reduction with LiAlH4 can produce amine derivatives.

Mechanism of Action

The mechanism of action of N6-Benzyl-N11-ethyl-7-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in cell signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrido-Benzodiazepinone Family

The pyrido[2,3-b][1,5]benzodiazepinone scaffold is shared among several derivatives, with variations in substituents influencing their biological and chemical profiles. Below is a comparative analysis of key analogues:

Compound Name N6 Substituent N11 Substituent 7-Substituent Core Heterocycle CAS Number/Reference
Target Compound Benzyl Ethyl Methyl Pyrido[2,3-b][1,5]benzodiazepine N/A
11-Benzyl-6-methyl analogue Methyl Benzyl None Pyrido[2,3-b][1,5]benzodiazepine 132686-97-6
11-Ethyl-6-methyl derivative Methyl Ethyl None Pyrido[2,3-b][1,5]benzodiazepine Entry 3180 (Handbook of Aqueous Solubility Data)
Rispenzepine H 1-Methylnipecotoyl None Pyrido[2,3-b][1,5]benzodiazepine UNII-W99LLM73R7

Key Observations:

  • Conformational Influence : The 7-methyl group in the target compound may induce steric effects, altering ring puckering (as defined by Cremer-Pople coordinates ) and stabilizing specific conformations for receptor binding.
  • Pharmacophore Variability : Rispenzepine’s 1-methylnipecotoyl group at N11 introduces a bulky, polar substituent, likely affecting target selectivity compared to the smaller ethyl group in the target compound .

Heterocyclic Core Modifications: Pyrido vs. Thieno-Benzodiazepines

Olanzapine, a thieno[2,3-b][1,5]benzodiazepine derivative, exemplifies the impact of core heterocycle variation:

Compound Name Core Heterocycle Key Substituents Clinical Use
Target Compound Pyrido[2,3-b][1,5]benzodiazepine N6-Benzyl, N11-Ethyl, 7-Methyl Research compound*
Olanzapine Thieno[2,3-b][1,5]benzodiazepine 2-Methyl, 4-(4-methylpiperazinyl) Antipsychotic (Dopamine/Serotonin antagonist)

Key Differences:

  • Solubility : Olanzapine’s thiophene core and polar piperazinyl group enhance aqueous solubility, whereas the target compound’s benzyl group may reduce it .

Research Findings and Hypothesized Properties

Physicochemical Properties

  • Solubility : The 11-Ethyl-6-methyl analogue (Entry 3180) has documented solubility data, suggesting that the target compound’s benzyl group may lower aqueous solubility due to increased hydrophobicity .
  • Hydrogen Bonding : The pyrido core’s nitrogen atoms and substituents (e.g., benzyl) could participate in unique hydrogen-bonding networks, as described by Etter’s graph set analysis .

Pharmacological Implications

  • Receptor Binding : The ethyl and benzyl groups may confer selectivity for receptors distinct from those targeted by Olanzapine (e.g., GABAergic vs. dopaminergic systems).
  • Metabolic Stability: The 7-methyl group could hinder oxidative metabolism, extending half-life compared to non-methylated analogues .

Q & A

Basic Research Question

  • Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to capture weak diffraction signals from the pyrido-benzodiazepine core .
  • Software Tools : SHELXTL (Bruker AXS) or SHELXL (open-source) for structure refinement. Define the mean plane of the pyridine ring using Cremer-Pople puckering parameters to quantify non-planarity .

Advanced Research Question

  • Handling Twinning : For twinned crystals, apply the Hooft-Yao method in SHELXL to refine twin laws and improve R-factor convergence .
  • Hydrogen Bonding Networks : Use graph-set analysis (Etter formalism) to map intermolecular interactions (e.g., N–H···O bonds) that stabilize crystal packing .

What pharmacological assays are suitable for evaluating Factor Xa inhibition by this compound?

Basic Research Question

  • In Vitro Assays :
    • Chromogenic Substrate Assay : Measure inhibition kinetics using Factor Xa-specific substrates (e.g., Spectrozyme FXa) in buffer (pH 7.4, 25°C). IC50 values can be determined via dose-response curves .
    • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) by immobilizing Factor Xa on sensor chips and monitoring real-time interactions .

Advanced Research Question

  • Molecular Dynamics (MD) Simulations : Identify key binding residues (e.g., S1 pocket interactions) using docking software (AutoDock Vina) and validate with mutagenesis studies .

How do structural modifications at N6 and N11 positions influence bioactivity?

Basic Research Question

  • N6-Benzyl Group : Enhances lipophilicity, improving blood-brain barrier permeability. Replace with bulkier groups (e.g., pentafluoroethyl) to assess steric effects on receptor binding .
  • N11-Ethyl vs. Cyclopropyl : Ethyl groups favor hydrophobic interactions, while cyclopropyl substituents (e.g., in nevirapine analogs) reduce metabolic degradation .

Advanced Research Question

  • QSAR Modeling : Use CoMFA/CoMSIA to correlate substituent electronic parameters (Hammett σ) with IC50 values. Validate predictions via synthesis of 10–15 analogs .

What analytical techniques are critical for characterizing purity and stability?

Basic Research Question

  • HPLC-PDA : Use C18 columns (5 µm, 250 mm) with acetonitrile/water gradients (0.1% TFA) to resolve degradation products. Retention times should match synthetic intermediates .
  • High-Resolution MS : Confirm molecular ion ([M+H]+) with <2 ppm error. Fragmentation patterns (e.g., loss of benzyl group) validate structural integrity .

Advanced Research Question

  • Solid-State NMR : Detect polymorphic forms by analyzing 13C chemical shifts of the lactam carbonyl (170–175 ppm) .

How can computational methods predict metabolic pathways for this compound?

Advanced Research Question

  • CYP450 Metabolism Prediction : Use Schrödinger’s ADMET Predictor to identify likely oxidation sites (e.g., ethyl group at N11). Cross-validate with microsomal stability assays .
  • Metabolite Identification : LC-MS/MS with stable isotope labeling (e.g., 13C-ethyl) tracks phase I/II metabolites in hepatocyte incubations .

What strategies mitigate crystallization challenges in polar solvents?

Advanced Research Question

  • Co-Crystallization : Introduce co-formers (e.g., succinic acid) via solvent-drop grinding to stabilize high-energy polymorphs .
  • Anti-Solvent Diffusion : Add n-hexane dropwise to DMF solutions to induce slow nucleation and improve crystal size/shape .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.